

# 3-(4-Bromophenyl)prop-2-yn-1-ol chemical properties

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## Compound of Interest

Compound Name: 3-(4-Bromophenyl)prop-2-yn-1-ol

Cat. No.: B1598695

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An In-depth Technical Guide to the Chemical Properties and Applications of **3-(4-Bromophenyl)prop-2-yn-1-ol**

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **3-(4-bromophenyl)prop-2-yn-1-ol**, a versatile bifunctional molecule of significant interest to researchers in medicinal chemistry, drug development, and materials science. Its unique structure, featuring a brominated aromatic ring, a reactive terminal alkyne, and a primary alcohol, makes it a valuable building block for synthesizing complex molecular architectures. We will delve into its synthesis, spectral characteristics, reactivity, and safe handling protocols, providing expert insights grounded in established chemical principles.

## Physicochemical and Structural Properties

**3-(4-Bromophenyl)prop-2-yn-1-ol** is a solid at room temperature. The molecule's key structural features—the rigid phenylacetylene core and the polar hydroxyl group—govern its physical properties and reactivity. The bromine atom provides a site for further cross-coupling reactions, while the propargyl alcohol moiety is amenable to both "click" chemistry and standard alcohol transformations.

Table 1: Core Physicochemical Properties of **3-(4-Bromophenyl)prop-2-yn-1-ol** and Related Structures

| Property                       | Value (for 1-(4-bromophenyl)prop-2-yn-1-ol)       | Reference       | Rationale for Relevance  |
|--------------------------------|---|-----------------|--|
| Molecular Formula              | C <sub>9</sub> H <sub>7</sub> BrO                 | [1]             | Defines the elemental composition and molar mass.                                      |
| Molecular Weight               | 211.05 g/mol                                      | [1]             | Essential for stoichiometric calculations in synthesis.                                |
| Exact Mass                     | 209.96803 Da                                      | [1]             | Critical for high-resolution mass spectrometry analysis.                               |
| Appearance                     | Expected to be an off-white to pale yellow solid. | N/A (Inference) | Based on common appearance of similar aryl alkynes.                                    |
| XLogP3-AA                      | 2.0   | [1]             | Indicates moderate lipophilicity, relevant for solubility and biological interactions. |
| Hydrogen Bond Donor Count      | 1   | [1]             | The hydroxyl group can act as a hydrogen bond donor.                                   |
| Hydrogen Bond Acceptor Count   | 1   | [1]             | The oxygen atom can act as a hydrogen bond acceptor.                                   |
| Topological Polar Surface Area | 20.2 Å <sup>2</sup>                               | [1]             | Influences transport properties and membrane permeability.                             |

Note: Experimental data for the title compound is limited; properties are based on its structural isomer, 1-(4-bromophenyl)prop-2-yn-1-ol, which serves as a reliable proxy.

## Synthesis via Sonogashira Coupling: A Mechanistic Perspective

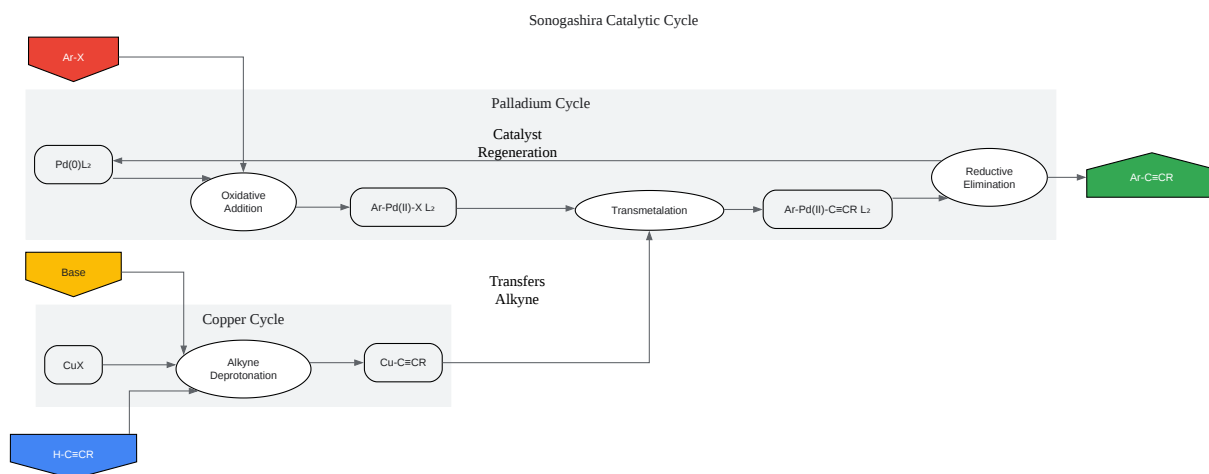
The premier method for constructing the aryl-alkyne bond in **3-(4-bromophenyl)prop-2-yn-1-ol** is the Sonogashira cross-coupling reaction.<sup>[2]</sup> This powerful transformation couples a terminal alkyne with an aryl halide.

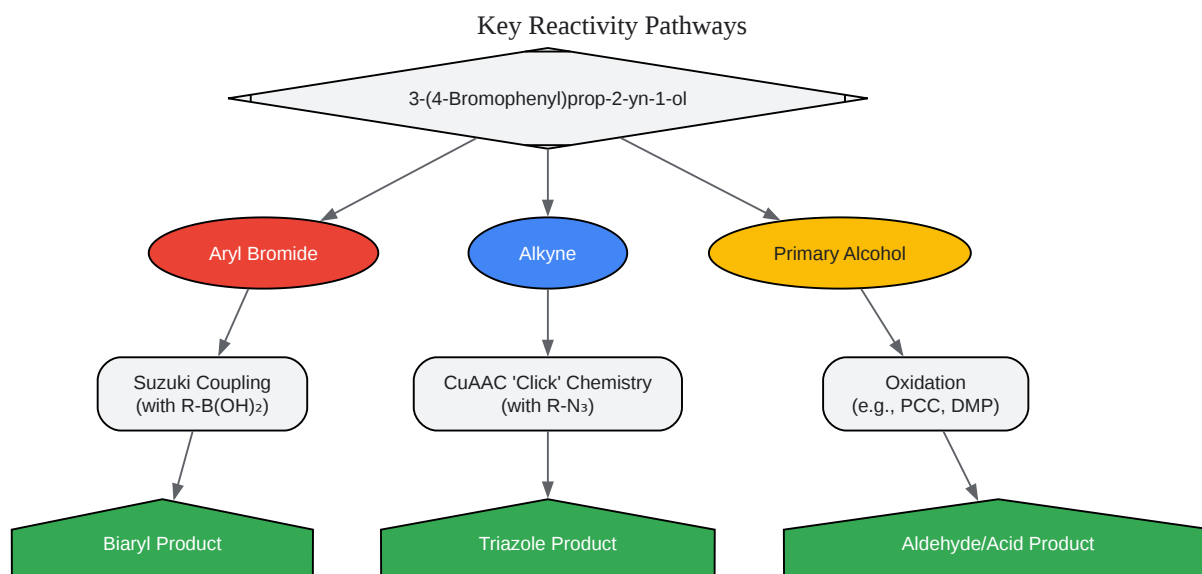
### Causality in Experimental Design:

- **Choice of Substrates:** The most logical precursors are propargyl alcohol (prop-2-yn-1-ol) and an aryl halide like 1-bromo-4-iodobenzene. The use of 1-bromo-4-iodobenzene is strategic; the carbon-iodine bond is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the carbon-bromine bond, allowing for selective coupling at the iodo-position while preserving the bromo- group for subsequent modifications.
- **Catalytic System:** The classic Sonogashira protocol employs a dual-catalyst system.<sup>[3][4]</sup>
  - **Palladium(0) Catalyst:** (e.g.,  $\text{Pd}(\text{PPh}_3)_4$  or  $\text{PdCl}_2(\text{PPh}_3)_2$ ) is the primary catalyst that facilitates the cross-coupling cycle.
  - **Copper(I) Co-catalyst:** (e.g.,  $\text{CuI}$ ) acts as a co-catalyst to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. This significantly accelerates the reaction and allows for milder conditions compared to copper-free variants.<sup>[2]</sup>
  - **Amine Base:** (e.g., triethylamine or diisopropylamine) is crucial for neutralizing the hydrogen halide byproduct and for deprotonating the terminal alkyne.

### Workflow and Catalytic Cycle Diagram

The synthesis involves the careful orchestration of these components under an inert atmosphere to prevent catalyst degradation and unwanted side reactions.





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## References

- 1. 1-(4-Bromophenyl)prop-2-yn-1-ol | C<sub>9</sub>H<sub>7</sub>BrO | CID 11171839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
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